Acetic acid, (2,4-dinitrophenoxy)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4-dinitrophenoxy)-, typically involves the reaction of 2,4-dinitrophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for acetic acid, (2,4-dinitrophenoxy)-, are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps for purification and isolation to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2,4-dinitrophenoxy)-, can undergo various chemical reactions, including:
Nucleophilic Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves bases such as sodium hydroxide.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Esterification: Requires alcohols and acid catalysts like sulfuric acid.
Major Products
Reduction: Produces 2-(2,4-diaminophenoxy)acetic acid.
Esterification: Forms esters like methyl 2-(2,4-dinitrophenoxy)acetate.
Scientific Research Applications
Acetic acid, (2,4-dinitrophenoxy)-, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, (2,4-dinitrophenoxy)-, involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the phenoxy and carboxylic acid groups can form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the acetic acid moiety.
2,4-Dinitrophenoxyethanol: Similar structure with an ethanol group instead of acetic acid.
2,4-Dinitrophenoxypropionic acid: Contains a propionic acid group instead of acetic acid.
Uniqueness
Acetic acid, (2,4-dinitrophenoxy)-, is unique due to its combination of the dinitrophenyl group with an acetic acid moiety, which imparts distinct chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it useful in different research and industrial applications .
Properties
CAS No. |
25141-25-7 |
---|---|
Molecular Formula |
C8H6N2O7 |
Molecular Weight |
242.14 g/mol |
IUPAC Name |
2-(2,4-dinitrophenoxy)acetic acid |
InChI |
InChI=1S/C8H6N2O7/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16/h1-3H,4H2,(H,11,12) |
InChI Key |
OWEDBRWCJFWVFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(=O)O |
Origin of Product |
United States |
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